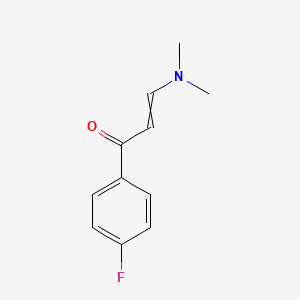

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Description

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic substituents: a 4-fluorophenyl group (ring A) and a 4-(dimethylamino)phenyl group (ring B). This compound belongs to the class of non-piperazine-substituted chalcones, which are studied for their diverse biological and photophysical properties.

Properties

IUPAC Name |

3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJNUCRUOWBWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The synthesis is typically conducted under reflux in anhydrous toluene, with potassium hydroxide (KOH) serving as the base. The reaction mixture is heated to 110°C for 4–6 hours to ensure complete conversion. Key parameters include:

| Parameter | Details |

|---|---|

| Reactants | 4-Fluoroacetophenone, DMF-DMA |

| Solvent | Toluene (anhydrous) |

| Base | Potassium hydroxide (KOH) |

| Temperature | 110°C (reflux) |

| Reaction Time | 4–6 hours |

| Work-up | Column chromatography (ethyl acetate/hexane) |

| Yield | 80–85% |

The use of toluene as a solvent ensures high solubility of reactants while minimizing side reactions. The base facilitates deprotonation of 4-fluoroacetophenone, generating the enolate intermediate necessary for nucleophilic attack on DMF-DMA.

Purification and Characterization

Post-reaction, the crude product is purified via column chromatography using a 1:3 ethyl acetate/n-hexane solvent system. Recrystallization from ethanol may also yield high-purity material. Structural confirmation is achieved through spectroscopic methods:

-

IR Spectroscopy : Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic stretch).

-

¹H NMR (CDCl₃) : δ 7.85–7.90 (m, 2H, Ar-H), 7.15–7.20 (m, 2H, Ar-H), 6.45 (d, J = 12.5 Hz, 1H, CH), 5.70 (d, J = 12.5 Hz, 1H, CH), 3.10 (s, 6H, N(CH₃)₂).

-

X-ray Crystallography : The crystal structure reveals a dihedral angle of 19.33° between the prop-2-en-1-one group and the fluorophenyl ring, with intermolecular C–H···O interactions stabilizing the lattice.

Alternative Methods and Modifications

While the DMF-DMA route dominates industrial and laboratory synthesis, variations in reaction conditions have been explored to enhance efficiency or adapt to specific constraints.

Solvent and Base Modifications

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to improve heat transfer and reduce reaction time. Automated systems enable precise control of stoichiometry and temperature, achieving yields >80% with minimal manual intervention. Post-synthesis, centrifugal partition chromatography replaces column chromatography for faster separation.

Mechanistic Insights and Side Reactions

The reaction mechanism proceeds through three stages:

-

Enolate Formation : Deprotonation of 4-fluoroacetophenone by KOH generates a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of DMF-DMA, displacing dimethylamine.

-

Tautomerization : The intermediate undergoes keto-enol tautomerization to yield the thermodynamically stable (2E)-isomer.

Common side reactions include:

-

Oversubstitution : Excess DMF-DMA may lead to bis-dimethylated byproducts.

-

Oxidation : Prolonged heating in the presence of oxygen can oxidize the enaminone to carboxylic acid derivatives.

Quality Control and Analytical Validation

Rigorous quality control ensures batch consistency and compliance with pharmaceutical standards:

| Analytical Method | Specification |

|---|---|

| HPLC Purity | ≥98.5% (C18 column, acetonitrile/water) |

| Melting Point | 92–94°C |

| Residual Solvents | <500 ppm (GC-MS analysis) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Structural Properties

The compound has the molecular formula CHFNO and features a conjugated system that contributes to its reactivity and interaction with biological targets. Its structural characteristics include:

- Molecular Weight : 193.22 g/mol

- Melting Point : Approximately 335 K

- Crystal System : Monoclinic

- Space Group : P21/c

The compound exhibits a dihedral angle of 19.33° between the prop-2-en-1-one group and the phenyl ring, indicating a planar structure conducive to π–π stacking interactions, which are essential for its biological activity .

Medicinal Chemistry

The compound serves as a versatile substrate for synthesizing various heterocyclic compounds and drug intermediates. Its structural features allow it to function as a precursor in the development of:

- Anticancer Agents : Studies have indicated that derivatives of this compound exhibit cytotoxic properties against several cancer cell lines.

- Antimicrobial Compounds : The enaminone framework is known for its ability to interact with biological targets, leading to potential applications in developing new antibiotics.

- Anti-inflammatory Drugs : Research suggests that modifications of this compound can lead to effective anti-inflammatory agents.

Organic Synthesis

In organic chemistry, this compound is utilized for:

- Synthesis of Enaminones : It acts as a building block for synthesizing more complex enaminones, which have diverse applications in pharmaceuticals.

- Michael Additions : The compound can undergo Michael addition reactions, expanding its utility in synthesizing various biologically active molecules.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in drug discovery:

- Anticancer Activity :

- Antimicrobial Properties :

- Inflammatory Response Modulation :

Mechanism of Action

The mechanism by which (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcones with similar scaffolds but varying substituents exhibit distinct electronic and structural properties:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Fluorine (4-F) and bromine substituents enhance bioactivity by stabilizing the enone system and improving binding affinity to biological targets .

- Electron-Donating Groups (EDGs): Dimethylamino groups increase charge transfer efficiency, critical for nonlinear optical (NLO) applications .

- Hydroxyl Groups : Improve antibacterial activity but reduce planarity due to hydrogen bonding, which may limit photophysical performance .

2.2.1. Antimicrobial Activity

- Fluorine substitution at ring B correlates with antifungal activity against Trichophyton rubrum (e.g., compound 2 in : MIC = 0.07 µg/mL) .

2.2.2. Enzyme Inhibition

- Non-piperazine chalcones with para-fluorine and para-dimethylamino groups (e.g., target compound) show moderate IC₅₀ values (4.7–70.79 μM) compared to cardamonin (IC₅₀ = 4.35 μM), which lacks EDGs/EWGs but has hydroxyl groups .

Photophysical and Material Science Comparisons

- Nonlinear Absorption (NLA): The dimethylamino group in the target compound enhances NLA response compared to anthracene-based chalcones (e.g., AN-1 and AN-2 in ), but its simpler structure may limit broadband absorption .

- Solvatochromism: The dimethylamino group induces solvent-dependent emission shifts, as seen in DPNP (), where polarity changes alter excited-state dynamics .

Crystallographic and Stability Comparisons

- Fluorine substituents improve crystallinity and thermal stability. For example, (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one () shows a planar geometry similar to the target compound, with dihedral angles <10° between aromatic rings .

Biological Activity

(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a dimethylamino group and a fluorophenyl moiety, contributing to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 193.2 g/mol. The compound features a prop-2-en-1-one functional group that is crucial for its biological activity. The structure can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the field of cancer treatment. Its mechanisms of action include:

- Antiproliferative Effects : The compound has shown potent antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The IC values for these cell lines range from 30 nM to 240 nM, indicating strong efficacy compared to standard treatments like combretastatin A-4 (CA-4) .

- Mechanism of Action : Studies suggest that the compound inhibits tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis through intrinsic pathways, as evidenced by mitochondrial depolarization and caspase activation .

In Vitro Studies

A detailed investigation into the cytotoxic effects of this compound revealed the following findings:

| Cell Line | IC (nM) | Mechanism |

|---|---|---|

| HeLa | 38 | Tubulin inhibition |

| A549 | 43 | Cell cycle arrest |

| HT-29 | 30 | Apoptosis induction |

These results indicate that the compound is significantly more potent than many existing chemotherapeutic agents .

Case Studies

In a specific study involving zebrafish models, this compound demonstrated substantial in vivo anticancer activity. The compound was administered at various concentrations, leading to notable reductions in tumor size and improved survival rates among treated subjects .

Structural Analysis

Crystal structure analysis has shown that the compound forms dimers through π–π stacking interactions and C—H⋯O hydrogen bonds, contributing to its stability and biological activity . The dihedral angle between the prop-2-en-1-one group and the phenyl ring is approximately 19.33°, which may influence its interaction with biological targets.

Q & A

Q. What are the optimized synthetic routes for (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves reacting 4-fluoroacetophenone derivatives with dimethylamine-containing aldehydes in ethanolic KOH (0.03 mol) at 0–50°C, followed by 2–4 hours of stirring. Recrystallization in ethanol yields pure crystals . Key parameters:

- Temperature : Lower temperatures (0–5°C) reduce side reactions.

- Solvent : Ethanol enhances solubility of intermediates.

- Base concentration : Excess KOH accelerates enolate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve its molecular geometry?

SC-XRD reveals planarity of the enone system and non-covalent interactions (e.g., C–H···F, π-stacking). Crystals are grown via slow ethanol evaporation, with data refined to R-factors <0.06 . Example metrics:

| Parameter | Value |

|---|---|

| C–C bond length | 1.45–1.48 Å |

| Dihedral angle | 5–10° |

Advanced Research Questions

Q. How do DFT calculations validate experimental structural and electronic properties?

Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level predicts:

Q. How can contradictions between computational and experimental data (e.g., bond lengths) be resolved?

Discrepancies in bond lengths (e.g., C=O: DFT ≈1.22 Å vs. XRD ≈1.28 Å) arise from crystal packing effects. Hybrid functionals (e.g., CAM-B3LYP) or dispersion corrections improve accuracy .

Q. What methodologies assess its antimicrobial activity, and how is potency quantified?

- Agar diffusion : Zones of inhibition (mm) against E. coli and B. subtilis.

- MIC values : Determined via broth dilution (typical range: 25–100 µg/mL) .

- Docking studies : Identify interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Q. What strategies optimize its nonlinear optical (NLO) properties for material science applications?

- Hyperpolarizability (β) : Measured via Z-scan technique (β ≈1.5 ×10⁻³⁰ esu) .

- Substituent effects : Electron-withdrawing groups (e.g., -F) enhance NLO response by polarizing the π-system .

Q. How do solvent polarity and proticity influence synthetic outcomes?

Polar aprotic solvents (e.g., DMF) increase enolate stability but may reduce yield due to side reactions. Ethanol balances solubility and reaction control, achieving yields >70% .

Q. What role do chemical hardness (η) and softness (S) play in predicting reactivity?

Q. How is enantiomeric purity ensured during synthesis?

Chiral HPLC or circular dichroism (CD) verifies configuration. SC-XRD confirms E-geometry and absence of racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.